molecular formula C19H23N4O6PS B589927 Benfotiamine-d5 CAS No. 1331669-97-6

Benfotiamine-d5

Cat. No.: B589927
CAS No.: 1331669-97-6
M. Wt: 471.479
InChI Key: BTNNPSLJPBRMLZ-CSFUHONJSA-N
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Description

Benfotiamine-d5 is a deuterated derivative of benfotiamine, a synthetic, fat-soluble, S-acyl derivative of thiamine (vitamin B1). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of benfotiamine due to its enhanced stability and traceability.

Mechanism of Action

Target of Action

Benfotiamine-d5, a synthetic S-acyl thiamine derivative, primarily targets the enzyme transketolase . Transketolase plays a crucial role in the pentose phosphate pathway , which is essential for energy metabolism and nucleotide synthesis .

Mode of Action

This compound facilitates the action of thiamine diphosphate , a co-factor for transketolase . This activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway . This action helps to reduce the production of AGEs, which are implicated in the progression of diabetic complications .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to activate the Nrf2/ARE pathway , which regulates genes involved in detoxification of reactive oxygen species and cytotoxic electrophiles . It also impacts the hexosamine pathway , the intracellular AGE formation pathway , and the DAG-PKC pathway . These pathways are implicated in glucose-mediated vascular damage, a common complication in diabetes .

Pharmacokinetics

This compound is practically insoluble in water, organic solvents, or oil . After oral administration, it is dephosphorylated by intestinal alkaline phosphatases and enters the bloodstream as S-benzoylthiamine . It is then converted to thiamine in erythrocytes and in the liver .

Result of Action

The administration of this compound leads to significant increases in thiamine levels in the blood and liver, enhancing transketolase activity and preventing the progression of diabetic complications . It has no significant effect in the brain, which explains why its beneficial effects have only been observed in peripheral tissues .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its absorption and conversion to thiamine are mediated by enzymes present in the intestinal mucosa and liver . Furthermore, its efficacy and stability may be affected by factors such as diet, the presence of other medications, and individual metabolic differences.

Biochemical Analysis

Biochemical Properties

Benfotiamine-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it increases tissue levels of thiamine diphosphate, thereby enhancing transketolase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a high stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to protect against dopamine neuron damage in a Parkinson’s disease mouse model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with certain transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benfotiamine-d5 involves the incorporation of deuterium atoms into the benfotiamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated thiamine with benzoyl chloride in the presence of a base, such as pyridine, to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benfotiamine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like pyridine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include thiamine disulfide derivatives, reduced thiamine, and various substituted benfotiamine derivatives .

Scientific Research Applications

Benfotiamine-d5 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benfotiamine-d5 is unique due to its deuterated structure, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of thiamine derivatives .

Properties

CAS No.

1331669-97-6

Molecular Formula

C19H23N4O6PS

Molecular Weight

471.479

IUPAC Name

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate

InChI

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D

InChI Key

BTNNPSLJPBRMLZ-CSFUHONJSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C

Synonyms

(Benzene-d5)carbothioic Acid S-[2-[[(4-Amino-2-methyl-5-pyrimidinyl)methyl]_x000B_formylamino]-1-[2-(phosphonooxy)ethyl]-1-propen-1-yl] Ester;  Benzoylthiamine-d5 Monophosphate;  Berdi-d5;  Betivina-d5;  Bietamine-d5;  Biotamin-d5;  Milgamma-d5;  Nitanevril-d5;  S

Origin of Product

United States

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